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Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288 Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen,

represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic

properties and ability to engage in various biological interactions have cemented its status as a

"privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved

drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory,

antimicrobial, and antidiabetic properties.[1][3][4][5] This guide focuses on a specific, valuable

derivative: 4-tert-Butyl-2-methylthiazole (CAS Number 15679-11-5). By providing an in-depth

look at its synthesis, characterization, and potential applications, we aim to equip researchers

with the foundational knowledge to effectively utilize this versatile building block in their

scientific endeavors.

Core Molecular Profile
4-tert-Butyl-2-methylthiazole is a disubstituted thiazole that serves as a crucial intermediate

and fragment in chemical synthesis.[6][7] The presence of a bulky tert-butyl group provides

steric hindrance and increases lipophilicity, properties that can be strategically exploited in drug

design to enhance binding affinity or improve metabolic stability.[8]

Table 1: Physicochemical Properties of 4-tert-Butyl-2-methylthiazole
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Property Value Source

CAS Number 15679-11-5 [9][10][11]

Molecular Formula C₈H₁₃NS [6][10]

Molecular Weight 155.26 g/mol [6][10]

Appearance Powder or liquid

Density ~1.001 g/cm³ [9]

Boiling Point ~108 °C [9]

Purity Typically ≥97% [11]

Storage

Store in a tightly closed

container, often at 4°C for

long-term stability.

[11]

Synthesis Pathway: The Hantzsch Thiazole
Synthesis
The most direct and widely recognized method for constructing the thiazole ring is the

Hantzsch Thiazole Synthesis, first described in 1887.[12] This robust reaction involves the

condensation of an α-haloketone with a thioamide.[12][13] For 4-tert-Butyl-2-methylthiazole,

this translates to the reaction between 1-bromo-3,3-dimethyl-2-butanone and thioacetamide.

The causality of the mechanism is elegant in its efficiency. The sulfur atom of the thioamide,

being a potent nucleophile, initiates the reaction by displacing the bromide from the α-

haloketone in an Sₙ2 reaction.[14] This is followed by an intramolecular cyclization where the

nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable

aromatic thiazole ring.[13][14]
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Figure 1: Hantzsch Synthesis of 4-tert-Butyl-2-methylthiazole
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Caption: Hantzsch Synthesis of 4-tert-Butyl-2-methylthiazole.

Experimental Protocol: Hantzsch Synthesis
This protocol is a representative procedure and should be adapted based on laboratory safety

standards and specific reaction scales.

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as methanol or

ethanol.[13]

Initiation: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent)

dropwise at room temperature. The choice of an alcohol solvent is crucial as it facilitates the

solubility of both reactants and effectively mediates the proton transfer steps.

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 30 minutes to 2 hours.[13]

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling the reaction to room temperature, pour the contents into a beaker

containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the

hydrobromic acid byproduct.[13] This step is vital for precipitating the final product, which is

often poorly soluble in aqueous media.[13]
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Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

Wash the filter cake with cold water to remove any inorganic salts.

Purification: The crude product is often of sufficient purity for characterization.[13] If

necessary, further purification can be achieved by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. The following spectroscopic methods are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The tert-butyl group

provides an exceptionally sharp and intense singlet signal, making it a useful probe for NMR

studies.[8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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¹H NMR
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Protons ~6.6-6.8 Singlet 1H
H5 (Thiazole

ring)

~2.6-2.7 Singlet 3H -CH₃ (at C2)

~1.3-1.4 Singlet 9H
-C(CH₃)₃ (tert-

Butyl)

¹³C NMR
Chemical Shift

(δ) ppm
Assignment

Carbons ~165-167
C2 (Thiazole

ring)

~160-162
C4 (Thiazole

ring)

~110-112
C5 (Thiazole

ring)

~34-36
-C(CH₃)₃

(Quaternary)

~30-32
-C(CH₃)₃ (tert-

Butyl)

~19-21 -CH₃ (at C2)

(Note: Predicted

shifts are based

on standard

chemical shift

tables and data

from similar

structures.[15])

Protocol: Acquiring NMR Spectra
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a 5 mm NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an

internal standard.

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz NMR spectrometer.

Standard pulse programs are sufficient.[16][17]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR spectroscopy helps identify key functional groups, while MS confirms the molecular weight.

Table 3: Predicted IR and MS Data

Technique Value Assignment

IR ~3100 cm⁻¹ C-H stretch (Thiazole ring)

~2960 cm⁻¹ C-H stretch (Aliphatic)

~1500-1550 cm⁻¹ C=N stretch (Thiazole ring)

~1460 cm⁻¹ C=C stretch (Thiazole ring)

MS (EI) m/z = 155 [M]⁺ (Molecular Ion)

m/z = 140 [M - CH₃]⁺

m/z = 98 [M - C(CH₃)₃]⁺

(Note: Predicted data based

on typical values for thiazole

derivatives.[16])

Applications in Research and Drug Development
4-tert-Butyl-2-methylthiazole is more than an intermediate; it is a strategic building block. Its

structure can be systematically modified to generate libraries of novel compounds for biological

screening.[3]

Fragment-Based Drug Discovery (FBDD): The compound serves as an ideal fragment

molecule due to its relatively low molecular weight and defined structural features.[6] It can
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be used to probe the binding pockets of target proteins.

Scaffold for Lead Optimization: The thiazole core can be functionalized at the C5 position,

while the methyl and tert-butyl groups can be modified to fine-tune steric and electronic

properties, influencing potency and selectivity.

Agrochemicals: Beyond pharmaceuticals, the thiazole scaffold is also found in fungicides and

other pest control agents.[3]

Figure 2: Role as a Scaffold in Drug Discovery
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Caption: Role as a Scaffold in Drug Discovery.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific

safety data sheet (SDS) for this exact compound should always be consulted, general

guidelines for similar thiazole derivatives apply.

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-

resistant gloves, and a lab coat.[18]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors. Avoid contact with skin and eyes.[19] Use spark-proof tools, as many organic

compounds are flammable.[19]

Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.

Keep the container tightly closed.[7]

Hazards: Thiazole derivatives can be harmful if swallowed and may cause skin and eye

irritation.[19] Combustion may produce hazardous gases such as carbon oxides, nitrogen

oxides, and sulfur oxides.[19]

Conclusion
4-tert-Butyl-2-methylthiazole is a compound of significant utility for the modern chemist. Its

straightforward synthesis via the time-tested Hantzsch reaction, combined with its valuable

structural motifs—the versatile thiazole ring and the property-modifying tert-butyl group—

makes it an indispensable tool. This guide provides the core technical knowledge needed to

synthesize, characterize, and strategically apply this compound in research, particularly within

the demanding and innovative field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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